molecular formula C13H24O2 B11954836 (2E)-2-methyl-2-nonenyl propionate CAS No. 59916-27-7

(2E)-2-methyl-2-nonenyl propionate

Cat. No.: B11954836
CAS No.: 59916-27-7
M. Wt: 212.33 g/mol
InChI Key: WERYNZAGVCKEMT-ZRDIBKRKSA-N
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Description

(2E)-2-methyl-2-nonenyl propionate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industry. This particular compound has a unique structure that contributes to its distinct properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-2-nonenyl propionate typically involves the esterification reaction between (2E)-2-methyl-2-nonen-1-ol and propionic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

(2E)-2-methyl-2-nonen-1-ol+propionic acidH2SO4(2E)-2-methyl-2-nonenyl propionate+H2O\text{(2E)-2-methyl-2-nonen-1-ol} + \text{propionic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} (2E)-2-methyl-2-nonen-1-ol+propionic acidH2​SO4​​(2E)-2-methyl-2-nonenyl propionate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-2-nonenyl propionate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding alcohol and acid.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohol, acid or base catalyst.

Major Products Formed

    Hydrolysis: (2E)-2-methyl-2-nonen-1-ol and propionic acid.

    Reduction: (2E)-2-methyl-2-nonen-1-ol.

    Transesterification: New ester and alcohol.

Scientific Research Applications

(2E)-2-methyl-2-nonenyl propionate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-2-nonenyl propionate involves its interaction with specific molecular targets. In biological systems, esters like this compound can interact with enzymes, leading to hydrolysis and the release of the corresponding alcohol and acid. This interaction can affect various biochemical pathways, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl propionate: Similar ester structure but with an ethyl group instead of a nonenyl group.

    Methyl butyrate: Another ester with a similar structure but different alkyl groups.

    Butyl acetate: An ester with a butyl group and acetic acid.

Uniqueness

(2E)-2-methyl-2-nonenyl propionate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and the presence of a double bond contribute to its unique fragrance and reactivity compared to shorter-chain esters.

Properties

CAS No.

59916-27-7

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

[(E)-2-methylnon-2-enyl] propanoate

InChI

InChI=1S/C13H24O2/c1-4-6-7-8-9-10-12(3)11-15-13(14)5-2/h10H,4-9,11H2,1-3H3/b12-10+

InChI Key

WERYNZAGVCKEMT-ZRDIBKRKSA-N

Isomeric SMILES

CCCCCC/C=C(\C)/COC(=O)CC

Canonical SMILES

CCCCCCC=C(C)COC(=O)CC

Origin of Product

United States

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